REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]#[N:8])=[CH:5][N:4]=[C:3](Cl)[CH:2]=1.[CH2:10]([NH2:13])[CH2:11][NH2:12]>>[NH2:12][CH2:11][CH2:10][NH:13][C:3]1[N:4]=[CH:5][C:6]([C:7]#[N:8])=[CH:1][CH:2]=1
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
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C1=CC(=NC=C1C#N)Cl
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Name
|
|
Quantity
|
5 mL
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Type
|
reactant
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Smiles
|
C(CN)N
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Excess ethylenediamine was removed by rotary evaporation
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Type
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CUSTOM
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Details
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The residue was partitioned between 2.5 M aqueous sodium hydroxide and dichloromethane
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted 4× more with dichloromethane
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Type
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WASH
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Details
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The combined organic layers were washed with a saturated sodium chloride solution
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Type
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CUSTOM
|
Details
|
dried
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
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NCCNC1=CC=C(C=N1)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |